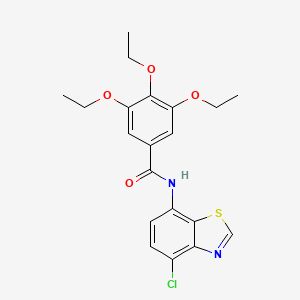

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4S/c1-4-25-15-9-12(10-16(26-5-2)18(15)27-6-3)20(24)23-14-8-7-13(21)17-19(14)28-11-22-17/h7-11H,4-6H2,1-3H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKAAZKYZBAIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination: The benzothiazole ring is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Amidation: The chlorinated benzothiazole is reacted with 3,4,5-triethoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide is in the development of anticancer agents. Studies have shown that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzothiazole have been reported to inhibit tumor growth by inducing apoptosis in cancer cells.

Mechanism of Action

The mechanism often involves the inhibition of specific kinases or enzymes that are critical for cancer cell proliferation. For example, benzothiazole derivatives have been noted for their ability to inhibit the activity of Src family kinases (SFKs), which play a pivotal role in cancer cell signaling pathways . This inhibition can lead to reduced cell migration and invasion, making these compounds valuable in cancer therapeutics.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Research indicates that similar compounds can exhibit activity against a range of bacterial strains and fungi. The presence of the benzothiazole moiety is believed to enhance the compound's ability to penetrate microbial membranes and disrupt cellular functions.

Agricultural Applications

Pesticidal Activity

In agricultural research, compounds like this compound are being explored for their potential as pesticides. The chlorinated benzothiazole structure is known to impart herbicidal and fungicidal properties. Studies have demonstrated that such compounds can effectively control plant pathogens and pests, thereby improving crop yields.

Material Science

Polymer Additives

In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of benzothiazole derivatives into polymer matrices has been shown to improve resistance to degradation under thermal stress.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibition of SFKs; induces apoptosis |

| Antimicrobial Properties | Antibacterial and antifungal agents | Disruption of microbial cell membranes |

| Agricultural Research | Pesticides | Control of plant pathogens and pests |

| Material Science | Polymer additives | Enhanced thermal stability and mechanical properties |

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a series of benzothiazole derivatives exhibited potent cytotoxic effects on breast cancer cell lines (MCF-7). The study highlighted the structure-activity relationship (SAR) that could guide further modifications for improved efficacy .

- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, suggesting potential for therapeutic applications in treating infections .

- Agricultural Application : A field trial assessed the effectiveness of a benzothiazole-based pesticide on tomato crops affected by fungal pathogens. The treated crops showed a marked reduction in disease incidence compared to untreated controls, emphasizing the compound's utility in agriculture .

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound differs from its closest analog, N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide (reported in ), in two critical aspects:

Core Heterocycle : Replacement of the chlorophenyl group with a 4-chloro-1,3-benzothiazole ring introduces a sulfur and nitrogen-containing heterocycle, which may enhance π-stacking interactions and alter electronic properties.

Substituents : Triethoxy groups replace trimethoxy groups, increasing steric bulk and lipophilicity.

Table 1: Structural Comparison

*Dihedral angles influence molecular conformation and binding to biological targets.

Table 2: Hypothetical Pharmacokinetic Comparison

| Property | Target Compound | Trimethoxy Analog |

|---|---|---|

| LogP (Lipophilicity) | Higher (ethoxy > methoxy) | Moderate |

| Metabolic Stability | Potentially higher | Lower (methoxy demethylation) |

| Aqueous Solubility | Lower | Higher |

Intermolecular Interactions

The trimethoxy analog forms infinite chains via N–H···O hydrogen bonds, critical for crystal packing . The target compound’s benzothiazole core may introduce additional S···π or Cl···π interactions, though this remains speculative without crystallographic data.

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chloro-1,3-benzothiazole with triethoxybenzoyl chloride. The characterization of the compound can be performed using various techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against human epidermoid carcinoma cell line (A431) and non-small cell lung cancer cell lines (A549 and H1299).

- Methodology : The MTT assay was utilized to assess cell viability, while flow cytometry evaluated apoptosis and cell cycle effects.

Results Summary :

| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|

| A431 | 2.5 | Yes | G0/G1 phase |

| A549 | 3.0 | Yes | G2/M phase |

| H1299 | 2.8 | Yes | G0/G1 phase |

These findings indicate that this compound effectively inhibits tumor growth by inducing apoptosis and causing cell cycle arrest in critical phases.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity. Research has demonstrated that it can significantly reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) through ELISA assays.

Inflammatory Cytokine Reduction :

| Cytokine | Baseline Level (pg/mL) | Level after Treatment (pg/mL) |

|---|---|---|

| IL-6 | 150 | 75 |

| TNF-α | 120 | 60 |

The mechanism by which this compound exerts its biological effects involves the inhibition of key signaling pathways associated with cancer progression:

- AKT Pathway Inhibition : The compound inhibits the AKT signaling pathway, which is crucial for cell survival and proliferation.

- ERK Pathway Inhibition : It also targets the ERK pathway, further contributing to its anticancer effects by preventing cell cycle progression.

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

- In a study involving patients with advanced non-small cell lung cancer treated with benzothiazole derivatives similar to this compound, significant tumor regression was observed in a subset of patients.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3,4,5-triethoxybenzamide to improve yield and purity?

- Methodological Answer :

- Stepwise synthesis : Based on analogous benzothiazole derivatives (e.g., benzothiazole-amide conjugates), a two-stage synthesis is recommended. For example:

- Stage 1 : React 4-chloro-1,3-benzothiazol-7-amine with an activated carboxylic acid derivative (e.g., 3,4,5-triethoxybenzoyl chloride) in dichloromethane with a base like magnesium hydroxide at 10°C for 30 minutes to form the amide bond .

- Stage 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. Yield optimization may require adjusting stoichiometry or reaction time (e.g., 3 hours for Stage 2) .

- Purity validation : Use HPLC with UV detection (λ = 254 nm) and confirm via <sup>1</sup>H/<sup>13</sup>C NMR for structural integrity .

Q. What analytical techniques are critical for characterizing This compound?

- Methodological Answer :

- Structural elucidation :

- NMR spectroscopy : Assign peaks for the benzothiazole ring (e.g., aromatic protons at δ 7.2–8.5 ppm) and triethoxy groups (ethoxy protons at δ 1.2–1.4 ppm for CH3 and δ 3.4–4.1 ppm for OCH2) .

- X-ray crystallography : For definitive confirmation, grow single crystals in a solvent system (e.g., ethanol/dichloromethane) and analyze unit cell parameters (e.g., orthorhombic system, space group P212121) .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., m/z calculated for C20H21ClN2O4S: 420.08) .

Q. How does the solubility profile of this compound influence experimental design?

- Methodological Answer :

- Solvent selection : Test solubility in DMSO (common stock solution), followed by dilution in aqueous buffers (e.g., PBS) for biological assays. For crystallography, use ethanol or dichloromethane due to moderate polarity .

- Stability testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the amide bond) .

Advanced Research Questions

Q. What strategies can identify the biological targets of This compound?

- Methodological Answer :

- Target prediction : Use computational tools (e.g., molecular docking) to screen against enzymes like phosphopantetheinyl transferases (PPTases), which are targeted by structurally similar chloro-benzamide derivatives .

- Experimental validation :

- Pull-down assays : Immobilize the compound on sepharose beads and incubate with bacterial lysates (e.g., E. coli). Identify bound proteins via SDS-PAGE and LC-MS/MS .

- Enzyme inhibition assays : Test activity against recombinant PPTases using a malachite green phosphate detection kit to quantify enzymatic inhibition .

Q. How can structure-activity relationship (SAR) studies improve the compound’s potency?

- Methodological Answer :

- Scaffold modifications :

- Benzothiazole ring : Replace the 4-chloro group with electron-withdrawing groups (e.g., -CF3) to enhance enzyme binding .

- Triethoxybenzamide : Systematically vary alkoxy chain lengths (e.g., methoxy vs. ethoxy) and assess impact on solubility and target affinity .

- Data analysis : Use IC50 values from dose-response curves to rank derivatives. Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with activity .

Q. What crystallographic insights can guide the design of co-crystals or salts for improved bioavailability?

- Methodological Answer :

- Crystal packing analysis : Examine hydrogen bonding (e.g., N–H···O between amide groups) and π-π stacking of benzothiazole rings in the parent compound’s structure .

- Co-crystal screening : Use high-throughput methods with co-formers (e.g., succinic acid) in varying stoichiometries. Characterize via PXRD and DSC to identify stable phases .

Q. How do contradictory data on bacterial proliferation inhibition mechanisms arise, and how can they be resolved?

- Methodological Answer :

- Contradiction source : Discrepancies may stem from off-target effects (e.g., redox cycling by the benzothiazole moiety) or assay conditions (e.g., aerobic vs. anaerobic environments) .

- Resolution strategies :

- Genetic knockout models : Use PPTase-deficient bacterial strains to isolate target-specific effects .

- Metabolomics profiling : Compare metabolite levels (e.g., acyl carrier proteins) in treated vs. untreated cells via LC-MS to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.